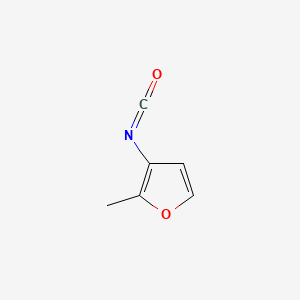![molecular formula C10H6ClN5 B3431748 3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine CAS No. 926232-96-4](/img/structure/B3431748.png)
3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine
説明
“3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine heterocycle . This heterocycle has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines, making it a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been reported in the literature . Due to the structural similarities of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle with the purine ring, different studies have investigated 1,2,4-triazolo[1,5-a]pyrimidine derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . For example, the metal-chelating properties of the 1,2,4-triazolo[1,5-a]pyrimidine ring have been exploited to generate candidate treatments for cancer and parasitic diseases .科学的研究の応用
Biological Significance and Sensor Applications
Pyrimidine derivatives, including those similar to the specified compound, are acknowledged for their versatile roles in organic chemistry and biological applications. These derivatives are particularly noted for their use as optical sensors and in various biological and medicinal applications due to their ability to form coordination and hydrogen bonds. They serve as exquisite sensing materials, demonstrating the significance of pyrimidine-based compounds in developing sensors for biological applications (Jindal & Kaur, 2021).
Antibacterial Activity
Compounds featuring the 1,2,4-triazole and pyrimidine scaffolds, akin to the compound , exhibit potent antibacterial activity. Such hybrids have been identified as promising agents against Staphylococcus aureus, demonstrating broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This highlights the compound's potential in addressing the challenge of antibiotic resistance (Li & Zhang, 2021).
Synthetic and Medicinal Chemistry
In synthetic and medicinal chemistry, the compound's related heterocyclic N-oxide derivatives, including pyrimidine and triazole motifs, are well-regarded for their roles as versatile synthetic intermediates and their biological importance. These derivatives have been exploited in numerous advanced chemistry and drug development studies, underscoring the compound's relevance in medicinal chemistry and its potential in drug development (Li et al., 2019).
将来の方向性
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Given its versatility and the various biological activities exhibited by its derivatives, it is likely that this scaffold will continue to be a focus of research in the future. Further studies could explore new synthesis methods, investigate additional biological activities, and develop new drugs based on this scaffold .
特性
IUPAC Name |
7-chloro-5-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-9-4-8(7-2-1-3-12-5-7)15-10-13-6-14-16(9)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGWRZJJRJTKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NC=NN3C(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine | |
CAS RN |
926232-96-4 | |
| Record name | 3-{7-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)



![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)

![2-[4-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B3431747.png)
